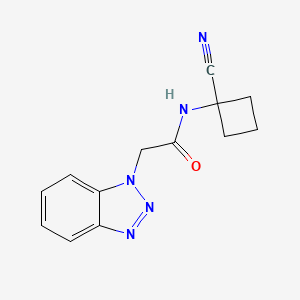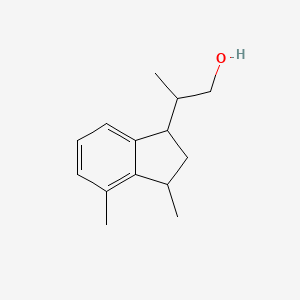
Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate, also known as CZN-8, is a thiazole-containing compound. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been gaining attention in scientific research, primarily for their potential use in drug discovery and development.
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate is C14H12ClN3O5S, and its molecular weight is 369.78. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Drug Discovery and Development
This compound, also known as CZN-8, is gaining attention for its potential use in drug discovery. The thiazole ring, a core structure within CZN-8, is known for its presence in many biologically active molecules. Researchers are exploring CZN-8 for its possible therapeutic applications, particularly as it relates to the thiazole’s ability to act as a scaffold for developing new drugs with diverse biological activities .
Antimicrobial Activity
Thiazole derivatives have been studied for their antimicrobial properties. CZN-8 could be investigated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics that can address drug-resistant infections .
Antitumor and Cytotoxic Activity
Compounds with a thiazole moiety have shown promise in antitumor and cytotoxic studies. CZN-8 may be researched for its effects on cancer cell lines, contributing to the field of cancer therapy by providing insights into new chemotherapeutic agents .
Neuroprotective Applications
Given the role of thiazole derivatives in neuroprotection, CZN-8 could be applied in the study of neurodegenerative diseases. Its potential to protect neuronal cells from damage could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazole compounds are well-documented. CZN-8 might be utilized in research focused on inflammatory diseases and pain management, aiming to discover non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Antiviral Research
Thiazoles have been identified as potent inhibitors of various viral enzymes. CZN-8 could be a candidate for antiviral drug development, especially in the ongoing search for treatments against emergent viral infections .
Agricultural Applications
Beyond medical research, thiazole derivatives like CZN-8 can be explored for their use in agriculture. They may serve as the basis for developing new fungicides or biocides, contributing to the protection of crops and yield improvement .
Chemical Synthesis and Catalysis
CZN-8 may find applications in synthetic chemistry as a precursor or a catalyst for various chemical reactions. Its unique structure could facilitate the synthesis of complex molecules, aiding in the production of polymers, dyes, and other industrial chemicals .
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
ethyl 2-[2-[(4-chloro-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-2-23-12(19)6-9-7-24-14(16-9)17-13(20)8-3-4-10(15)11(5-8)18(21)22/h3-5,7H,2,6H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKOJJYXXWURDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2924042.png)

![1-Prop-2-enoyl-N-[3-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B2924046.png)

![2-(Mesitylmethyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2924049.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2924051.png)

